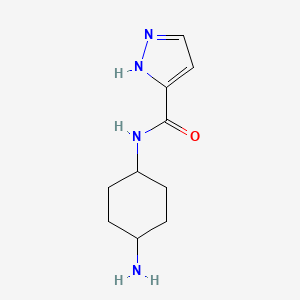![molecular formula C13H16F3NO2 B7569179 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid](/img/structure/B7569179.png)
4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid, also known as TMMA, is a chemical compound that has been extensively studied in scientific research. It is a derivative of the drug Gabapentin, which is commonly used to treat epilepsy and neuropathic pain. TMMA has been found to have potential therapeutic applications in a variety of fields, including neurology, psychiatry, and oncology.
Scientific Research Applications
4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid has been studied for its potential therapeutic applications in a variety of fields. In neurology, it has been found to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and neuropathic pain. In psychiatry, it has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. In oncology, it has been found to have anticancer properties, making it a potential treatment for various types of cancer.
Mechanism of Action
The exact mechanism of action of 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid is not fully understood, but it is believed to act on the GABAergic system in the brain. It is thought to enhance the activity of GABA, an inhibitory neurotransmitter, which may contribute to its anticonvulsant, analgesic, anxiolytic, and antidepressant effects. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce seizures and increase pain threshold. It has also been found to reduce anxiety and depression-like behaviors. In cell studies, it has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid in lab experiments is its potential therapeutic applications in a variety of fields. It may also be useful in studying the GABAergic system in the brain and the mechanisms of cancer cell growth and apoptosis. One limitation is that it is a relatively new compound and there is still much to be learned about its properties and potential applications.
Future Directions
There are many potential future directions for research on 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid. One area of interest is its potential as a treatment for epilepsy and neuropathic pain. Another area of interest is its potential as a treatment for anxiety and depression. Additionally, further research is needed to fully understand its mechanism of action and its potential as an anticancer agent. Finally, studies on the pharmacokinetics and pharmacodynamics of 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid would be useful in determining its potential clinical applications.
Synthesis Methods
4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid can be synthesized through a multi-step process involving the reaction of Gabapentin with various reagents. One common method involves the reaction of Gabapentin with trifluoroacetic anhydride and triethylamine to form the intermediate compound 4,4,4-trifluoro-3-(methylamino)butanoic acid. This intermediate is then reacted with 3-methylbenzyl chloride to form the final product, 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid.
properties
IUPAC Name |
4,4,4-trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-9-4-3-5-10(6-9)8-17(2)11(7-12(18)19)13(14,15)16/h3-6,11H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCIKFGOYOWSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)C(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569105.png)
![4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B7569108.png)
![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)
![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)


![2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)

![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)